2',3',5'-Tri-O-benzoyl-2-thiouridine
Description
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOZJCQNRXDIV-VNSJUHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550684 | |
| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21052-18-6 | |
| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stage 1: Silylation of 2-Thiouracil
Reagents :
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2-Thiouracil (24.0 g, 187.2 mmol)
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Hexamethyldisilazane (960 mL)
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Trimethylchlorosilane (21.60 mL, 169.70 mmol)
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Ammonium sulfate (1.0 g, 75 mmol)
Conditions :
-
Temperature: 126°C
-
Duration: 18 hours
-
Atmosphere: Inert (nitrogen or argon)
Mechanism :
Silylation replaces labile hydroxyl protons with trimethylsilyl groups, forming 2-trimethylsilylthiouracil. Ammonium sulfate catalyzes the reaction by generating acidic protons that facilitate silane activation.
Outcome :
Quantitative conversion to the silylated intermediate, confirmed by TLC (Rf = 0.8 in ethyl acetate/petroleum ether 1:2).
Stage 2: Glycosylation with 1-O-Acetyl-2,3,5-Tri-O-benzoyl-D-ribofuranose
Reagents :
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1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (66 g, 207.60 mmol)
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Tin(IV) chloride (28.80 mL, 249.6 mmol)
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1,2-Dichloroethane (240 mL)
Conditions :
-
Temperature: 20°C (room temperature)
-
Duration: 1 hour
-
Workup: Saturated sodium bicarbonate (1000 mL), dichloromethane extraction
Mechanism :
Tin(IV) chloride acts as a Lewis acid, coordinating to the acetyl oxygen of the ribofuranose donor. This activates the anomeric center for nucleophilic attack by the silylated 2-thiouracil, forming the β-glycosidic bond.
Purification :
Flash chromatography (ethyl acetate/petroleum ether 1:2 → 1:1) yields 65.0 g (168.2 mmol, 89%) of the title compound.
Critical Reaction Parameters
Temperature Control
Solvent Selection
-
1,2-Dichloroethane : Preferred for its ability to dissolve both silylated nucleobases and tin(IV) chloride while minimizing side reactions.
-
Hexamethyldisilazane : Doubles as solvent and silylating agent, streamlining the first stage.
Data Tables
Table 1: Reaction Conditions and Yields
| Stage | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Silylation | HMDS, TMSCl, (NH₄)₂SO₄ | 126°C | 18 h | >99%* |
| Glycosylation | SnCl₄, 1,2-dichloroethane | 20°C | 1 h | 89% |
Table 2: Comparative Analysis of Thioglycosylation Methods
Challenges and Optimization
Byproduct Formation
Purification Strategies
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Flash Chromatography : Essential for removing benzoylated byproducts. A gradient elution (petroleum ether → ethyl acetate) resolves the product from unreacted ribofuranose.
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Crystallization : Ethanol/water recrystallization further enhances purity (>98% by HPLC).
Industrial Considerations
While large-scale production details remain proprietary, pilot studies indicate:
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2-thiouridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-2-thiouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine involves the inhibition of DNA synthesis. This compound integrates into the DNA strand, causing chain termination and preventing further elongation. Additionally, it induces apoptosis in cancer cells by activating specific molecular pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Antitumor Mechanism : The thio group in 2-thiouridine may enhance interactions with DNA repair enzymes or mismatch repair proteins, contributing to its apoptotic effects .
- Synthetic Utility : Benzoyl protecting groups are preferred in solid-phase oligonucleotide synthesis due to their stability under acidic conditions (e.g., DMTr deprotection) .
- Limitations : The lack of published biological data for 5-methoxyuridine derivatives highlights a research gap.
Biological Activity
2',3',5'-Tri-O-benzoyl-2-thiouridine (TBU) is a modified nucleoside that has gained attention for its biological activities, particularly in the context of cancer therapy. As a purine nucleoside analog, TBU mimics natural nucleosides and exhibits significant antitumor properties, especially against lymphoid malignancies. This article delves into the biological activity of TBU, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
- Molecular Formula : C30H24N2O8S
- Molecular Weight : 572.59 g/mol
TBU is characterized by its unique substitution pattern which enhances its biological activity compared to other nucleoside analogs. It serves as a building block in the synthesis of more complex nucleoside derivatives.
TBU primarily exerts its biological effects through the following mechanisms:
- Inhibition of DNA Synthesis : TBU interferes with the normal DNA replication process by mimicking natural nucleosides, leading to the disruption of nucleotide incorporation into DNA strands.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for reducing tumor growth and proliferation.
- Cellular Signaling Modulation : TBU influences various cellular pathways, affecting gene expression and metabolic processes.
Interaction with Biomolecules
TBU interacts with several enzymes and proteins, impacting their activity. The compound's ability to inhibit DNA polymerase is particularly noteworthy, as this enzyme is essential for DNA replication.
Cellular Effects
TBU has been shown to affect various cell types, including:
- Lymphoid Cells : Exhibiting selective toxicity towards malignant lymphoid cells.
- Solid Tumor Cells : Demonstrating potential efficacy in solid tumors through apoptosis induction.
Case Studies
-
Antitumor Activity in Lymphoid Malignancies :
- A study demonstrated that TBU significantly inhibited the growth of indolent lymphoid malignancies in vitro and in vivo models. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates in malignant cells.
-
Comparative Efficacy with Other Nucleoside Analogues :
- In comparative studies with similar compounds such as 2',3',5'-Tri-O-benzoyl-4-thiouridine and 2',3',5'-Tri-O-benzoyl-3-thiouridine, TBU showed superior potency in inhibiting DNA synthesis and inducing apoptosis.
Data Table: Summary of Biological Activities
Future Directions
The ongoing research into TBU's biological activity aims to further elucidate its mechanisms and enhance its therapeutic applications. Potential areas for future study include:
- Combination Therapies : Investigating the synergistic effects of TBU with other chemotherapeutic agents.
- Mechanistic Studies : Detailed exploration of the molecular pathways affected by TBU.
- Clinical Trials : Initiating trials to evaluate TBU's efficacy and safety in human subjects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2',3',5'-Tri-O-benzoyl-2-thiouridine, and what critical parameters affect yield?
- Methodological Answer : The synthesis typically involves sequential benzoylation of uridine derivatives followed by thiolation at the 2-position. Key steps include:
- Benzoylation : Protection of hydroxyl groups (2', 3', 5') using benzoyl chloride under anhydrous conditions with a catalyst like DMAP (4-dimethylaminopyridine) .
- Thiolation : Substitution of the 2-oxygen with sulfur using reagents such as Lawesson’s reagent or P4S10.
- Critical Parameters : Reaction temperature (60–80°C for benzoylation), solvent choice (e.g., pyridine for acylation), and stoichiometric control to minimize side products. Yield optimization requires inert atmosphere (N2/Ar) to prevent oxidation of the thiol group .
Q. How can researchers confirm the successful synthesis and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR should show benzoyl carbonyl signals (~166–170 ppm) and absence of hydroxyl peaks. The 2-thio substitution is confirmed by a downfield shift of the C2 carbon compared to uridine .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) can assess purity (>95% by area normalization).
- Mass Spectrometry : ESI-MS or MALDI-TOF should match the molecular ion ([M+H] = 579.6 g/mol for CHNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for thio-nucleoside derivatives like this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Isotopic Labeling : Use S-labeled analogs to distinguish sulfur-related signals in overlapping spectra.
- Literature Harmonization : Reconcile discrepancies by replicating synthesis under standardized conditions (e.g., solvent purity, pH) and sharing raw data via repositories .
Q. How do benzoyl groups influence the reactivity and stability of 2-thiouridine derivatives under varying experimental conditions?
- Methodological Answer :
- Steric Effects : Benzoyl groups hinder nucleophilic attack at the 2'- and 3'-positions, stabilizing the compound against hydrolysis. However, prolonged exposure to basic conditions (pH > 9) may cleave the ester linkages .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with benzoyl groups contributing to thermal resilience.
- Reactivity in Cross-Coupling : The 2-thio group participates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), but benzoyl protection may necessitate optimized ligands (e.g., Pd(PPh)) .
Q. How can researchers evaluate the biological activity of this compound in nucleotide analog studies?
- Methodological Answer :
- Enzymatic Assays : Test inhibition of viral polymerases (e.g., HCV NS5B) using fluorescence-based assays with modified NTPs. Include controls like 2'-C-methylcytidine for comparison .
- Cellular Uptake Studies : Use radiolabeled H-thiouridine derivatives to quantify permeability in Caco-2 cell monolayers.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess de-benzoylation rates via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
